(E)-[6]-Dehydroparadol
Overview
Description
(E)-6-Dehydroparadol is a naturally occurring compound found in ginger It is a derivative of paradol, which is known for its pungent taste and potential health benefits
Scientific Research Applications
(E)-6-Dehydroparadol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the formulation of flavoring agents and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-6-Dehydroparadol typically involves the dehydrogenation of paradol. One common method is the use of a dehydrogenation catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, (E)-6-Dehydroparadol can be produced through large-scale dehydrogenation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (E)-6-Dehydroparadol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion to the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of (E)-6-Dehydroparadol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Paradol: The parent compound of (E)--Dehydroparadol, known for its pungent taste and health benefits.
Gingerol: Another compound found in ginger, with similar antioxidant and anti-inflammatory properties.
Shogaol: A dehydrated form of gingerol, also known for its bioactive properties.
Uniqueness: (E)-6-Dehydroparadol is unique due to its specific dehydrogenated structure, which imparts distinct chemical and biological properties. Its enhanced stability and reactivity make it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBOMODZLJDKX-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53172-10-4 | |
Record name | Dehydroparadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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